molecular formula C₁₆H₁₅NO₃S₂ B1142326 (E,Z)-Epalrestat Methyl Ester CAS No. 682775-70-8

(E,Z)-Epalrestat Methyl Ester

Cat. No.: B1142326
CAS No.: 682775-70-8
M. Wt: 333.43
InChI Key:
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Description

(E,Z)-Epalrestat Methyl Ester is a derivative of Epalrestat, a well-known aldose reductase inhibitor used primarily in the management of diabetic neuropathy. The methyl ester form is synthesized to enhance certain properties of the parent compound, such as solubility and bioavailability.

Scientific Research Applications

(E,Z)-Epalrestat Methyl Ester has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on aldose reductase enzyme activity in various biological systems.

    Medicine: Explored for its therapeutic potential in managing diabetic complications, particularly diabetic neuropathy.

    Industry: Utilized in the development of pharmaceutical formulations to improve the solubility and bioavailability of Epalrestat.

Mechanism of Action

An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol. Ester hydrolysis in basic solution is called saponification .

Safety and Hazards

As with all chemicals, safety precautions must be taken when handling esters. They can be flammable and cause eye irritation. They may also cause drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions: (E,Z)-Epalrestat Methyl Ester can be synthesized through the esterification of Epalrestat with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group of Epalrestat to the ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (E,Z)-Epalrestat Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Epalrestat and methanol.

    Reduction: Epalrestat alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Epalrestat: The parent compound, primarily used in the treatment of diabetic neuropathy.

    Tolrestat: Another aldose reductase inhibitor with similar therapeutic applications.

    Sorbinil: An older aldose reductase inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness: (E,Z)-Epalrestat Methyl Ester is unique due to its enhanced solubility and bioavailability compared to Epalrestat. This makes it a more effective candidate for pharmaceutical formulations, potentially offering improved therapeutic outcomes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E,Z)-Epalrestat Methyl Ester involves the conversion of (E,Z)-Epalrestat to its methyl ester form through esterification.", "Starting Materials": [ "(E,Z)-Epalrestat", "Methanol", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve (E,Z)-Epalrestat in methanol.", "Step 2: Add sulfuric acid to the solution and stir for several hours at room temperature.", "Step 3: Add sodium bicarbonate to the solution to neutralize the acid.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure.", "Step 8: Purify the product by column chromatography using a suitable stationary phase and eluent." ] }

CAS No.

682775-70-8

Molecular Formula

C₁₆H₁₅NO₃S₂

Molecular Weight

333.43

Synonyms

(E,Z)-5-(2-Methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid Methyl Ester

Origin of Product

United States

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